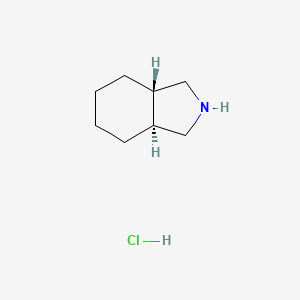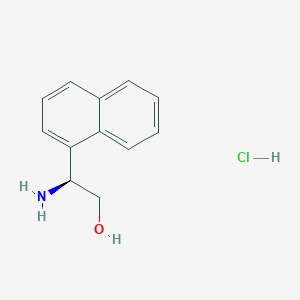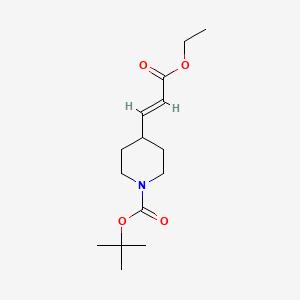![molecular formula C13H24O7 B1149266 Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate CAS No. 114743-85-0](/img/structure/B1149266.png)
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a useful research compound. Its molecular formula is C13H24O7 and its molecular weight is 292.32546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
The synthesis of related dioxolane derivatives has been explored in studies, emphasizing the versatility of these compounds in organic synthesis. Ivanova et al. (2006) described uncommon transformations of a methyl tetrahydrofurylacetate derivative under treatment with bases, resulting in different products depending on the base applied, showcasing the compound's reactivity and potential for generating diverse structures (Ivanova, Valiullina, Shitikova, & Miftakhov, 2006). Carreras et al. (2010) reported the synthesis of a benzyloxymethyl dioxolane derivative, highlighting its significance in synthetic chemistry (Carreras, Garcí, Martí, Tonn, & Dí, 2010).
Applications in Polymerization and Material Science
The potential of dioxolane derivatives in polymerization and material science has been demonstrated. Mori, Hirao, and Nakahama (1994) explored the anionic polymerization of a dioxolane methacrylate derivative, leading to living polymers, which upon hydrolysis produced water-soluble polymers, indicating their utility in creating responsive or degradable polymeric materials (Mori, Hirao, & Nakahama, 1994).
Chemical Transformations and Reactions
The study by Bohman et al. (2011) on volatiles from Triatoma species revealed the identification of new natural dioxolane products, illustrating the compound's relevance in natural product chemistry and potential applications in understanding chemical ecology (Bohman, Tröger, Franke, Lorenzo, Francke, & Unelius, 2011).
Enantioselective Synthesis and Chirality
Research has also focused on the enantioselective synthesis of dioxolane derivatives, highlighting their importance in asymmetric synthesis. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active cyclopentane, demonstrating the use of dioxolane derivatives in achieving stereocontrol in organic synthesis (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).
Propriétés
IUPAC Name |
methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJGIPSUNBIQE-ZYUZMQFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)


![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)

